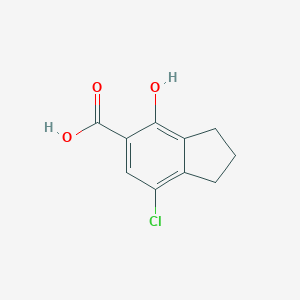
Dibenzotiofeno 5-óxido
Descripción general
Descripción
Synthesis Analysis
The synthesis of DBTO and its derivatives involves several innovative approaches. For instance, the formation of 5-(alkynyl) dibenzothiophenium triflates from dibenzo[b,d]thiophene 5-oxide highlights the compound's reactivity and potential for electrophilic alkynylation, indicating a broad substrate scope and functional-group tolerance (Waldecker et al., 2018).
Molecular Structure Analysis
The molecular structure of DBTO and its derivatives, such as the 5-(aryldibenzothiophenium) triflates, has been elucidated through methods like X-ray crystallography. These studies provide insights into the compound's electronic structure and reactivity, facilitating the development of new synthetic strategies and materials (Kafuta et al., 2019).
Chemical Reactions and Properties
DBTO undergoes various interesting chemical reactions, including photochemical processes where DBTO is converted to dibenzothiophene (DBT) with low quantum yield. This reaction pathway involves the scission of the S-O bond, coupled with intersystem crossing, suggesting a mechanism for the production of sulfide and oxygen (Nag & Jenks, 2004). Furthermore, the oxidative desulfurization of DBT to its sulfoxide and sulfone forms, catalyzed by various catalysts under mild conditions, showcases DBTO's importance in environmental chemistry and fuel processing (Lü et al., 2007).
Physical Properties Analysis
The physical properties of DBTO derivatives, such as their optical and electrochemical characteristics, have been extensively studied. These properties are crucial for applications in materials science, especially in the development of organic electronics and photonics. For example, the synthesis and characterization of dibenzo[2,3-d:2',3'-d']anthra[1,2-b:5,6-b']dithiophene (DBADT) derivatives demonstrate the effect of substituents on molecular orientation and transistor properties (Hyodo et al., 2019).
Chemical Properties Analysis
The chemical properties of DBTO, particularly its reactivity in oxidation reactions and catalysis, are of significant interest. The compound's ability to undergo oxidation with hydrogen peroxide, catalyzed by solid bases, reveals intricate details about its chemical behavior and the potential for application in industrial processes (Palomeque et al., 2002).
Aplicaciones Científicas De Investigación
Efectos de la fotodesoxigenación en la biología celular
La fotodesoxigenación de DBTO y sus derivados se ha utilizado para generar oxígeno atómico [O(3P)] para examinar su efecto sobre proteínas, ácidos nucleicos y lípidos . La reactividad y selectividad únicas de O(3P) han mostrado productos de oxidación y resultados distintos en biomoléculas y estudios celulares .
Impacto en los procesos celulares
Cuando DBTO se expone a la luz UV, libera oxígeno atómico, que es útil para la escisión del ADN y la oxidación de la adenosina-S’-fosfosulfato quinasa, una enzima involucrada en los procesos celulares .
Síntesis de heteroarilados basados en dibenzotiofeno
DBTO se ha utilizado en un proceso de síntesis en cascada de una sola olla para sintetizar dibenzotiofeno (DBT) 4-sustituido. Este proceso involucra una metalación/boración dirigida por sulfoxido/reducción mediada por B2Pin2/acoplamiento de Suzuki .
Estudio del comportamiento oxidativo
DBTO se ha utilizado para estudiar el perfil de reactividad de O(3P), con especial atención a su selectividad para alquenos y tioles .
Generación de oxígeno atómico
DBTO se ha utilizado como fuente para generar oxígeno atómico [O(3P)] tras la irradiación UV-A .
Síntesis de material luminiscente
La metodología de la síntesis de dibenzotiofeno (DBT) 4-sustituido a partir de DBTO se ha demostrado mediante la síntesis de un material luminiscente .
Mecanismo De Acción
Target of Action
Dibenzothiophene 5-oxide (DBTO) is a sulfur-containing compound It has been used in the synthesis of 4-substituted dibenzothiophene (dbt) through a sulfoxide directed c–h metalation/boration/b2pin2 mediated reduction/suzuki coupling process .
Mode of Action
The mode of action of DBTO involves a sulfoxide directed C–H metalation/boration/B2Pin2 mediated reduction/Suzuki coupling process . This process allows the synthesis of 4-substituted dibenzothiophene (DBT) from DBTO .
Biochemical Pathways
DBTO has been used to generate atomic oxygen [O(3P)] to examine its effect on proteins, nucleic acids, and lipids . The unique reactivity and selectivity of O(3P) have shown distinct oxidation products and outcomes in biomolecules and cell-based studies . Additionally, DBTO has been used in the desulfurization of fossil fuels through a C-S bond cleavage (4-S pathway) .
Pharmacokinetics
Its molecular weight is 200256 , which might influence its bioavailability and pharmacokinetics.
Result of Action
The result of the action of DBTO is the synthesis of a variety of DBT-based heterobiaryls . These heterobiaryls were prepared in satisfactory to good yields . Additionally, the application of this methodology was demonstrated by synthesizing a luminescent material .
Action Environment
The action of DBTO can be influenced by environmental factors such as light. For instance, when DBTO derivatives are exposed to UV light, they release atomic oxygen, which is useful for DNA cleavage and oxidation of adenosine-S’-phosphosulfate kinase, an enzyme involved in cellular processes .
Safety and Hazards
Direcciones Futuras
Dibenzothiophene oxides are attracting attention in the field of chemical biology, and several researchers have developed a reaction using dibenzothiophene oxide, which can now be synthesized using this method . This research is expected to elucidate life phenomena involving reactive oxygen species .
Propiedades
IUPAC Name |
dibenzothiophene 5-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8OS/c13-14-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDPCAMPVQYGCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3S2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074422 | |
| Record name | Dibenzothiopene 5-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1013-23-6 | |
| Record name | Dibenzothiophene sulfoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1013-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibenzothiophene 5-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001013236 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzothiophene 5-oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170577 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dibenzothiopene 5-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIBENZOTHIOPHENE 5-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2J64H8M52D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


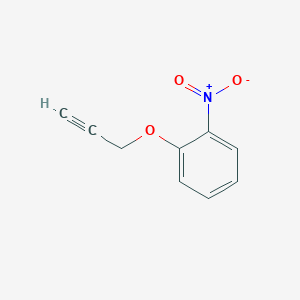
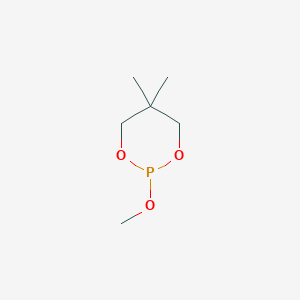
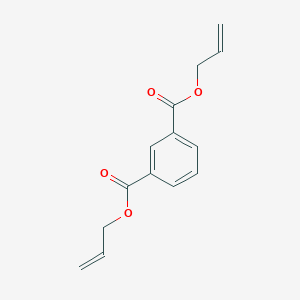
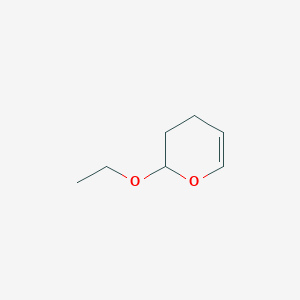
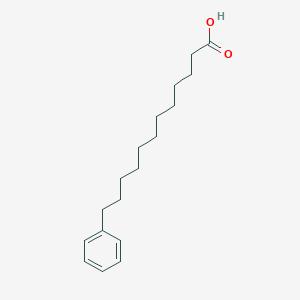

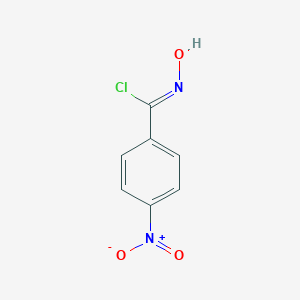


![9,10-Anthracenedione, 1,4-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-](/img/structure/B87121.png)


